molecular formula C23H24F2N2O5 B607114 Difamilast CAS No. 937782-05-3

Difamilast

Cat. No. B607114
CAS RN: 937782-05-3
M. Wt: 446.45
InChI Key: VFBILHPIHUPBPZ-UHFFFAOYSA-N
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Description

Difamilast, also known as OPA-15406 or MM36, is a novel selective Phosphodiesterase 4 (PDE4) inhibitor . It was synthesized by Otsuka Pharmaceutical Co., Ltd. (Tokyo, Japan) as a topical agent . Difamilast has demonstrated significant efficacy without adverse reactions such as nausea and diarrhea in patients with atopic dermatitis (AD) and was recently approved in Japan .


Molecular Structure Analysis

The molecular formula of Difamilast is C23H24F2N2O5 . It has a molecular weight of 446.45 . The structure of Difamilast includes a benzamide group, an oxazole ring, and a phenyl ring with difluoromethoxy and isopropoxy substituents .

Scientific Research Applications

  • Efficacy in Atopic Dermatitis : Difamilast shows significant efficacy in treating mild-to-moderate atopic dermatitis. A systematic review and meta-analysis of randomized controlled trials revealed that difamilast outperformed placebo treatments in terms of success rates, improvements in eczema area and severity index scores, and reductions in affected body surface area. Importantly, it was noted for its safety, with no significant increase in treatment-related adverse events compared to the control group (Lu et al., 2022).

Mechanism of Action

Difamilast works by inhibiting the activity of PDE4, an enzyme involved in cytokine production linked with inflammatory disorders, including atopic dermatitis . It selectively inhibits PDE4B, a subtype that plays an important role in the inflammatory response . Difamilast also inhibits TNF-α production in human and mouse peripheral blood mononuclear cells and improves skin inflammation in a mouse model of chronic allergic contact dermatitis .

properties

IUPAC Name

N-[[2-[4-(difluoromethoxy)-3-propan-2-yloxyphenyl]-1,3-oxazol-4-yl]methyl]-2-ethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24F2N2O5/c1-4-29-18-8-6-5-7-17(18)21(28)26-12-16-13-30-22(27-16)15-9-10-19(32-23(24)25)20(11-15)31-14(2)3/h5-11,13-14,23H,4,12H2,1-3H3,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFBILHPIHUPBPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCC2=COC(=N2)C3=CC(=C(C=C3)OC(F)F)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24F2N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Difamilast

CAS RN

937782-05-3
Record name Difamilast [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0937782053
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Difamilast
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14987
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DIFAMILAST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T3U32GLJ0F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Using the compound obtained in Example 347 and 2-bromopropane, white powdery N-[2-(4-difluoromethoxy-3-isopropoxyphenyl)oxazol-4-ylmethyl]-2-ethoxybenzamide was obtained following the procedure of Example 348.
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